methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate
Overview
Description
Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is an organic compound with the molecular formula C8H8INO3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Mechanism of Action
Target of Action
The compound belongs to the class of organic compounds known as pyrroles, which are aromatic compounds containing a 1H-pyrrole. Pyrroles are often involved in biological activities, and they are found in many biologically important molecules, such as heme, a component of hemoglobin .
Biochemical Pathways
Without specific information on this compound, it’s hard to say which biochemical pathways it might affect. Many pyrrole-containing compounds are involved in the regulation of gene expression, signal transduction, and other cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its specific chemical structure. In general, the presence of an iodine atom might influence its distribution and metabolism, as iodine is a heavy atom that can affect the compound’s lipophilicity and protein binding .
Result of Action
Many pyrrole-containing compounds have been found to have therapeutic effects, such as anti-inflammatory, analgesic, and antimicrobial activities .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. The iodine atom in the compound might make it more stable under certain conditions, but it could also make it more susceptible to metabolic transformations .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate typically involves the iodination of a pyrrole derivative followed by esterification. One common method involves the reaction of 5-acetyl-1H-pyrrole-2-carboxylic acid with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite. The resulting 5-acetyl-4-iodo-1H-pyrrole-2-carboxylic acid is then esterified using methanol and a catalyst like sulfuric acid to yield the desired methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions would be critical to achieving the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base such as sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.
Major Products Formed
Substitution: Formation of 5-acetyl-4-substituted-1H-pyrrole-2-carboxylates.
Oxidation: Formation of 5-acetyl-4-iodo-1H-pyrrole-2-carboxylic acid.
Reduction: Formation of 5-(1-hydroxyethyl)-4-iodo-1H-pyrrole-2-carboxylate.
Coupling: Formation of biaryl derivatives.
Scientific Research Applications
Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as a precursor to bioactive compounds with antimicrobial, anticancer, and anti-inflammatory properties.
Material Science: Utilized in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-iodo-1H-pyrrole-2-carboxylate: Lacks the acetyl group, which may affect its reactivity and biological activity.
Methyl 5-acetyl-1H-pyrrole-2-carboxylate: Lacks the iodine atom, which may limit its use in coupling reactions.
Methyl 4-iodo-1H-pyrrole-2-carboxylate:
Uniqueness
Methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate is unique due to the presence of both the iodine atom and the acetyl group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
methyl 5-acetyl-4-iodo-1H-pyrrole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO3/c1-4(11)7-5(9)3-6(10-7)8(12)13-2/h3,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFWLJCUANGFMJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(N1)C(=O)OC)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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